molecular formula C17H17BrO B1293200 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-38-5

4'-Bromo-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B1293200
M. Wt: 317.2 g/mol
InChI Key: KTRIVWVFUGZGCB-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-3-(2,3-dimethylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss related brominated compounds and their chemical behaviors, which can provide insights into the properties and reactions of brominated aromatic compounds in general. For instance, the electropolymerization of a brominated dithienothiophene compound is explored, highlighting the electron-withdrawing effects of bromine atoms on aromatic systems .

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies, such as phase transfer catalyzed polymerization and electrophilic substitution with rearrangement . For example, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weight was achieved through the polymerization of 4-bromo-2,6-dimethylphenol . Additionally, the Friedel-Crafts reaction was employed to synthesize a branched isomer of nonylphenol, indicating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of brominated compounds are characterized using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques confirm the presence of bromine atoms and their positions on the aromatic rings, which are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated aromatic compounds undergo a variety of chemical reactions, including electrophilic substitution with rearrangement . The presence of bromine can facilitate further bromination and lead to complex reaction pathways, as seen in the bromination of 2,4-dimethylphenol . The reactivity of brominated phenols in polymerization reactions is also noteworthy, as it allows for the synthesis of polymers with specific end groups and molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as solubility, vapor pressure, and environmental behavior, are determined using various experimental methods. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant of a nonylphenol isomer were determined to predict its behavior in aquatic ecosystems . These properties are influenced by the presence of bromine atoms and the overall molecular structure of the compound.

Scientific Research Applications

Fluorination Studies

Research has explored the fluorination of brominated phenols, which are structurally related to 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone. For instance, Koudstaal and Olieman (2010) demonstrated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, resulting in various fluorinated derivatives. This study highlights the reactivity of brominated phenols in fluorination reactions, which could be relevant for modifying the chemical properties of 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone for specific applications (Koudstaal & Olieman, 2010).

Analytical Chemistry

In the field of analytical chemistry, Mishra et al. (2001) developed a method for determining bromide in samples by converting bromide into bromophenols, followed by gas chromatography–mass spectrometry analysis. This research indicates the potential of bromophenol derivatives, akin to 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone, in analytical methodologies for detecting bromide ions in complex matrices (Mishra et al., 2001).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) synthesized bromophenol derivatives, including natural products, and evaluated their inhibitory effects on human carbonic anhydrase II. Some of the synthesized compounds showed significant inhibition, suggesting potential medicinal chemistry applications for bromophenol derivatives similar to 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone in the development of inhibitors for enzymes like carbonic anhydrase (Balaydın et al., 2012).

Synthesis of Disperse Dyes

Elapasery et al. (2020) explored the synthesis of disperse dyes based on enaminones derived from methyl ketones and dimethyl formamide dimethyl acetal. Among the compounds synthesized was 1-(4-Bromo phenyl)-3-dimethyl amino-propenone, which shares structural features with 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone. This study illustrates the potential use of such compounds in the synthesis of dyes for industrial applications (Elapasery et al., 2020).

Safety And Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid that causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRIVWVFUGZGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644626
Record name 1-(4-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2,3-dimethylphenyl)propiophenone

CAS RN

898769-38-5
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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